molecular formula C11H12N2O B2768737 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine CAS No. 2380061-51-6

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine

Cat. No.: B2768737
CAS No.: 2380061-51-6
M. Wt: 188.23
InChI Key: ZVBOZDMBXQRRQR-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring fused to a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine typically involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. One common method involves the use of pyridine-2-carboxaldehyde and a dihydropyridine derivative in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its use in oxidation reactions and as a catalyst.

    Pyridin-2-yl-methanone derivatives: Commonly used in organic synthesis and medicinal chemistry.

Uniqueness

2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine is unique due to its dual pyridine-dihydropyridine structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBOZDMBXQRRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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